molecular formula C12H16BrNO B14751007 (S)-2-(5-Bromo-2-methoxyphenyl)piperidine

(S)-2-(5-Bromo-2-methoxyphenyl)piperidine

Cat. No.: B14751007
M. Wt: 270.17 g/mol
InChI Key: BJLLFGJZHAQELM-NSHDSACASA-N
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Description

(S)-2-(5-Bromo-2-methoxyphenyl)piperidine is a chiral compound with a piperidine ring substituted at the second position by a 5-bromo-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(5-Bromo-2-methoxyphenyl)piperidine typically involves the following steps:

    Bromination: The starting material, 2-methoxyphenyl, undergoes bromination to introduce a bromine atom at the 5-position.

    Piperidine Introduction: The brominated intermediate is then reacted with piperidine under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(5-Bromo-2-methoxyphenyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

(S)-2-(5-Bromo-2-methoxyphenyl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(5-Bromo-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(5-Bromo-2-methoxyphenyl)piperidine: The enantiomer of the compound with similar but distinct properties.

    2-(5-Bromo-2-methoxyphenyl)pyrrolidine: A structurally related compound with a pyrrolidine ring instead of piperidine.

    5-Bromo-2-methoxyphenylamine: A simpler compound lacking the piperidine ring.

Uniqueness

(S)-2-(5-Bromo-2-methoxyphenyl)piperidine is unique due to its chiral nature and the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of features makes it valuable for specific research applications where chirality and functional group interactions are important.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

(2S)-2-(5-bromo-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16BrNO/c1-15-12-6-5-9(13)8-10(12)11-4-2-3-7-14-11/h5-6,8,11,14H,2-4,7H2,1H3/t11-/m0/s1

InChI Key

BJLLFGJZHAQELM-NSHDSACASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@@H]2CCCCN2

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CCCCN2

Origin of Product

United States

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